2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole
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Overview
Description
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an indole ring fused with an imidazole ring, making it a significant molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl indole-2-carboxylate with ethylenediamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted indole derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate
- N-(7-(1-Benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides
Uniqueness
2-(4,5-Dihydro-1H-imidazol-2-yl)-1-ethyl-1H-indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-1-ethylindole |
InChI |
InChI=1S/C13H15N3/c1-2-16-11-6-4-3-5-10(11)9-12(16)13-14-7-8-15-13/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
PROCHFVBDUFTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NCCN3 |
Origin of Product |
United States |
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